8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a methanesulfonyl group attached to the eighth position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.
Sulfonylation: The tetrahydroquinoline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for the development of pharmaceutical agents, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the regulation of immune responses and inflammation . The compound binds to the ligand-binding domain of RORγ, inhibiting its transcriptional activity and modulating the expression of target genes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the methanesulfonyl group.
8-Methylsulfonyl-1,2,3,4-tetrahydroquinoline: A similar compound with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
8-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
8-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBQXYDFBJLOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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